N-acetyl-alpha-muramic acid

描述

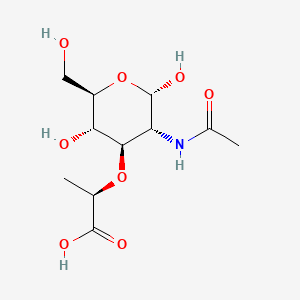

N-acetyl-alpha-muramic acid is an organic compound with the chemical formula C₁₁H₁₉NO₈. It is a monomer of peptidoglycan, which is a crucial component of bacterial cell walls. This compound is built from alternating units of N-acetylglucosamine and N-acetylmuramic acid, cross-linked by oligopeptides at the lactic acid residue of N-acetylmuramic acid . It plays a significant role in the structural integrity and shape of bacterial cells.

准备方法

Synthetic Routes and Reaction Conditions

N-acetyl-alpha-muramic acid is synthesized through the addition of phosphoenolpyruvate to N-acetylglucosamine. This reaction occurs exclusively in the cytoplasm of bacterial cells . The synthesis involves several steps:

- Formation of uridine diphosphate N-acetylmuramic acid through the action of enzymes MurA and MurB.

- Addition of a lactyl group to N-acetylglucosamine to form N-acetylmuramic acid .

Industrial Production Methods

Industrial production of this compound involves the fermentation of bacterial cultures that naturally produce this compound. The bacterial cells are harvested, and the compound is extracted and purified using various biochemical techniques .

化学反应分析

Types of Reactions

N-acetyl-alpha-muramic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic medium.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

科学研究应用

Immunological Applications

NAM is integral to the structure of peptidoglycan, which is recognized by the immune system. It has been shown that modifications of NAM can enhance immunogenicity:

- Mycobacterial Immunogenicity : Mycobacteria produce glycolylated forms of muramyl dipeptide (MDP) that are more effective at inducing host immune responses via NOD2 receptors. Research indicates that the disruption of genes responsible for these modifications leads to diminished immune responses without significantly affecting bacterial growth or morphology .

- Synthetic Immunostimulatory Compounds : NAM serves as a precursor in the synthesis of various immunostimulatory compounds. These compounds can be utilized in vaccine development and therapeutic interventions aimed at enhancing immune responses against bacterial infections .

Metabolic Engineering

Recent advancements in metabolic engineering have leveraged NAM to probe bacterial cell wall biosynthesis:

- Bioorthogonal Labeling : Researchers have developed strategies to incorporate bioorthogonal tags into NAM, allowing for the visualization and study of peptidoglycan dynamics within bacterial cells. This technique utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorescent probes for super-resolution microscopy .

- UDP-NAM Synthesis : UDP-NAM is a critical intermediate in peptidoglycan biosynthesis. Chemoenzymatic synthesis methods have been established to produce functionalized UDP-NAM derivatives, enabling selective tagging and manipulation of peptidoglycan structures for further study .

Imaging Techniques

NAM derivatives are being explored as tools for infection imaging:

- Positron Emission Tomography (PET) : Novel PET radiotracers based on NAM have been developed for imaging bacterial infections. These tracers utilize fluorine-18 labeled NAM derivatives, which have shown robust accumulation in pathogenic bacteria such as Staphylococcus aureus. This method offers a promising avenue for non-invasive imaging of infections in clinical settings .

Bacterial Pathogenesis Studies

The role of NAM in bacterial pathogenesis has been a focus of various studies:

- Pathogen Recognition : The structural features of NAM allow it to be recognized by pattern recognition receptors (PRRs) in the host immune system. This recognition triggers inflammatory responses that are crucial for combating infections .

- Role in Mycobacterial Survival : Studies have indicated that modifications to NAM can influence the survival and replication of mycobacteria within host cells, highlighting its importance in understanding pathogen-host interactions .

Summary Table of Applications

作用机制

N-acetyl-alpha-muramic acid exerts its effects by being a crucial component of the bacterial cell wall. It is involved in the cross-linking of peptidoglycan strands, which provides structural integrity to the cell wall. The compound interacts with enzymes such as transglycosylases and transpeptidases, which facilitate the formation of cross-links between peptidoglycan strands . This cross-linking is essential for maintaining the shape and rigidity of bacterial cells .

相似化合物的比较

N-acetyl-alpha-muramic acid is similar to other amino sugars such as N-acetylglucosamine and N-acetylneuraminic acid. it is unique in its role as a monomer of peptidoglycan in bacterial cell walls . Other similar compounds include:

N-acetylglucosamine: A component of chitin and a precursor for the synthesis of N-acetylmuramic acid.

N-acetylneuraminic acid: A component of sialic acids, which are found in glycoproteins and glycolipids.

This compound stands out due to its specific role in bacterial cell wall synthesis and its potential as a target for antibacterial drugs .

生物活性

N-acetyl-alpha-muramic acid (NAM) is a crucial component of bacterial cell walls, specifically within the peptidoglycan structure. This article delves into its biological activity, synthesis, clinical significance, and potential applications in medical research.

Chemical Structure and Synthesis

N-acetylmuramic acid is an organic compound with the chemical formula CHNO. It is synthesized from phosphoenolpyruvate and N-acetylglucosamine in the cytoplasm of bacteria. The formation of NAM involves a series of enzymatic reactions that culminate in its incorporation into the peptidoglycan layer, where it alternates with N-acetylglucosamine (NAG) to form glycan strands that are cross-linked by peptides .

Biological Role

NAM plays a critical role in maintaining the structural integrity of bacterial cell walls. It is essential for cell shape and protection against environmental stressors. The cross-linking of NAM and NAG through peptide chains forms a robust network that protects bacteria from osmotic pressure and contributes to their pathogenicity .

Immunogenic Properties

Research has demonstrated that NAM can influence immune responses. For instance, studies indicate that N-glycolylated forms of muramyl dipeptide derived from NAM enhance immunogenicity by activating NOD2-mediated pathways in host cells. Disruption of genes involved in this modification leads to decreased tumor necrosis factor-alpha production, suggesting that NAM derivatives are significant in modulating immune responses during bacterial infections .

Case Studies

- Tannerella forsythia : A study on this oral pathogen revealed that it requires NAM for optimal growth. Mutants deficient in NAM catabolism showed altered growth patterns and morphological changes, highlighting the importance of NAM in bacterial metabolism and survival .

- Mycobacterium tuberculosis : In a study involving mycobacterial strains, it was found that modified forms of muramyl dipeptides derived from NAM significantly impact immune responses but have limited roles in pathogenesis. This suggests that while NAM is vital for structural purposes, its derivatives can also play roles in immune evasion .

- N-acetylmuramic acid as an Immunomodulator : In vitro experiments demonstrated that NAM inhibited the induction of inflammatory cytokines by lipopolysaccharides (LPS) from periodontopathogens, suggesting its potential as a therapeutic agent against inflammatory diseases .

Research Findings

Recent studies have focused on the metabolic incorporation of NAM into bacterial peptidoglycan networks using bioorthogonal labeling techniques. These approaches allow researchers to visualize and study the dynamics of bacterial cell wall biosynthesis and its interactions with host immune systems .

Potential Applications

The unique properties of NAM make it a target for developing novel antibiotics and immunotherapeutics. By targeting the biosynthetic pathways involving NAM, researchers aim to design compounds that can disrupt bacterial growth without affecting human cells.

Summary Table of Key Findings

| Study | Organism | Key Findings |

|---|---|---|

| Tannerella forsythia | Oral pathogen | Dependency on NAM for growth; morphological changes observed in mutants |

| Mycobacterium tuberculosis | Pathogen | Modified muramyl dipeptides enhance immunogenicity; limited role in pathogenesis |

| In vitro studies | Various bacteria | NAM inhibits LPS-induced cytokine production; potential therapeutic applications |

属性

IUPAC Name |

(2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO8/c1-4(10(16)17)19-9-7(12-5(2)14)11(18)20-6(3-13)8(9)15/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17)/t4-,6-,7-,8-,9-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLRQHMNZILYPY-MDMHTWEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61633-75-8 | |

| Record name | α-Muramic acid, N-acetyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61633-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-alpha-muramic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061633758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-.ALPHA.-MURAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44N0ZKC921 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。